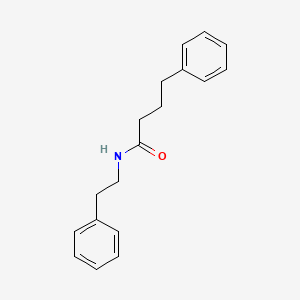

4-phenyl-N-(2-phenylethyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

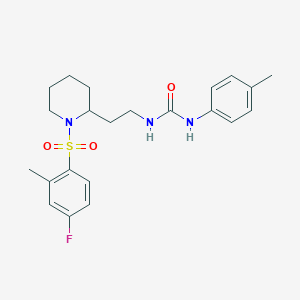

4-phenyl-N-(2-phenylethyl)butanamide is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . It has a molecular weight of 267.37 .

Molecular Structure Analysis

The InChI code for this compound is1S/C18H21NO/c20-18(13-7-12-16-8-3-1-4-9-16)19-15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) . This indicates the molecular structure of the compound. Chemical Reactions Analysis

The metabolic pathways of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Tyrosinase and Melanin Inhibition

4-phenyl-N-(2-phenylethyl)butanamide derivatives have been synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. One compound, in particular, exhibited significant inhibitory potential, suggesting potential applications in depigmentation treatments. These derivatives also showed minimal cytotoxicity, making them candidates for safe depigmentation drugs (Raza et al., 2019).

Anticonvulsant Activity

Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides have been synthesized and found to exhibit broad-spectrum anticonvulsant activities. These compounds are hybrids of well-known antiepileptic drugs, showing effectiveness in various preclinical seizure models and demonstrating a good safety profile (Kamiński et al., 2015).

Enzymatic Catalysis and Reaction Kinetics

Butanamides, including those structurally related to this compound, have been used as catalysts or reactants in various chemical syntheses. These include asymmetric Grignard cross-coupling reactions and the synthesis of functionalized cyclopropanes, highlighting their versatility in organic synthesis (Hayashi et al., 1981); (Tanaka et al., 1987).

Antimicrobial and Anticancer Activities

Specific butanamide derivatives have been synthesized and characterized for their biological activities. These compounds have shown promising antimicrobial, anticancer, and antileishmanial activities, as well as interactions with DNA. This underscores their potential in the development of new therapeutic agents (Sirajuddin et al., 2015).

Urease Inhibition

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and screened for their inhibitory potential against the urease enzyme. These compounds are potent inhibitors, suggesting potential applications in therapeutic drug design against diseases related to urease activity (Nazir et al., 2018).

Safety and Hazards

特性

IUPAC Name |

4-phenyl-N-(2-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-18(13-7-12-16-8-3-1-4-9-16)19-15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBHSHACXLQYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330868 |

Source

|

| Record name | 4-phenyl-N-(2-phenylethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194620 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

83697-66-9 |

Source

|

| Record name | 4-phenyl-N-(2-phenylethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)

![tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B2642866.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2642867.png)

![(2S,3R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B2642878.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2642881.png)

![N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide](/img/structure/B2642882.png)

![3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2642883.png)